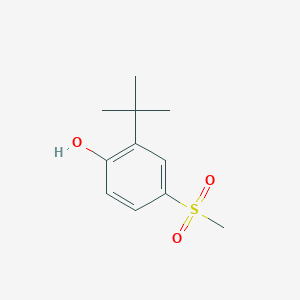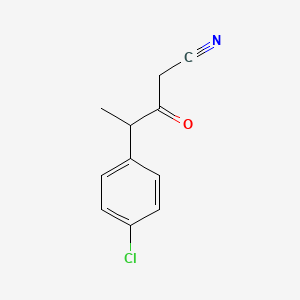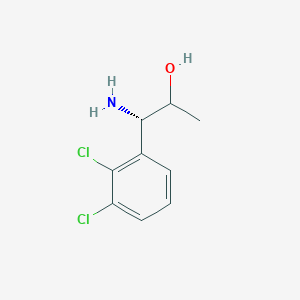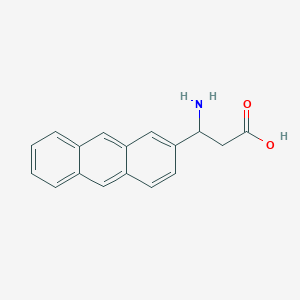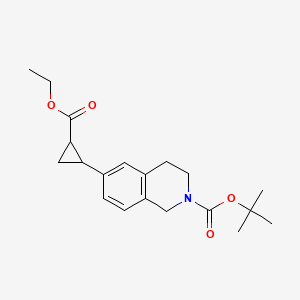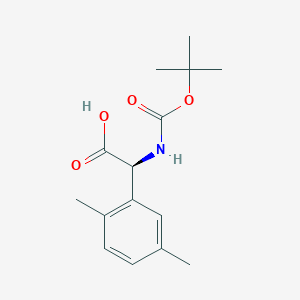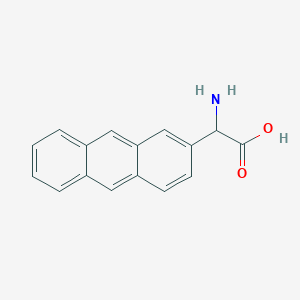![molecular formula C14H11N3O3 B15237560 7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)
7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by nitration and methylation reactions . Industrial production methods often employ catalytic processes to enhance yield and reduce reaction times .
Chemical Reactions Analysis
7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines . Major products formed from these reactions include amino derivatives, substituted phenoxy derivatives, and coupled products.
Scientific Research Applications
7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for tuberculosis.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, it targets specific proteins involved in cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives such as:
- 2-Chloromethylimidazo[1,2-a]pyridine
- 2-Carbaldehydeimidazo[1,2-a]pyridine
- Zolpidem (a well-known sedative and hypnotic drug)
What sets this compound apart is its unique nitrophenoxy group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
7-(2-methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O3/c1-10-8-11(17(18)19)2-3-13(10)20-12-4-6-16-7-5-15-14(16)9-12/h2-9H,1H3 |
InChI Key |
ODLYXCLHTRDYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC3=NC=CN3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237483.png)
